Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate is a chemical compound belonging to the class of piperidines, which are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its pyridazine ring, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2, and a carboxylate ester functional group.
Mechanism of Action
Target of action
Pyridazines and pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of action
Pyridazine derivatives have been shown to interact with various biological targets, leading to a range of physiological effects .
Biochemical pathways
Pyridazines and pyridazinones have been demonstrated to possess a variety of biological properties, suggesting they may interact with multiple biochemical pathways .
Result of action
Pyridazines and pyridazinones have been demonstrated to possess a variety of biological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives have been shown to exhibit inhibitory effects on phosphodiesterase enzymes, which are involved in the regulation of intracellular cyclic nucleotide levels . This interaction can modulate various signaling pathways and cellular processes. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, further influencing cellular functions.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of specific signaling pathways, such as the inhibition of pro-inflammatory cytokines or the induction of apoptosis in cancer cells. This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, pyridazine derivatives have been shown to inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic nucleotides and subsequent modulation of downstream signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can exhibit varying degrees of stability under different conditions . The degradation products of this compound may also have distinct biological activities, further influencing its temporal effects. Long-term exposure to the compound in in vitro or in vivo studies may reveal additional insights into its effects on cellular function and overall stability.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that pyridazine derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, high doses of this compound may result in hepatotoxicity or nephrotoxicity in animal models. Conversely, lower doses may exhibit therapeutic effects without significant toxicity. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Pyridazine derivatives have been shown to undergo metabolic transformations, such as oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall pharmacokinetics. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . For instance, pyridazine derivatives have been reported to interact with efflux transporters, affecting their intracellular concentrations. Understanding the transport and distribution of this compound is essential for elucidating its pharmacokinetics and overall efficacy.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, pyridazine derivatives have been shown to localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on their chemical structure and modifications. The subcellular localization of this compound can influence its interactions with specific biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate typically involves the reaction of 2-methylpiperidine with pyridazine derivatives under controlled conditions. One common method is the nucleophilic substitution reaction, where 2-methylpiperidine acts as the nucleophile and reacts with a suitable pyridazine derivative in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The reaction mixture is often purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, with bases like sodium hydroxide (NaOH) facilitating the reaction.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: Lacks the methyl group on the piperidine ring.
Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate: Contains an ethyl group instead of a methyl group on the piperidine ring.
Ethyl 6-(2-methylpyrrolidin-1-yl)pyridazine-3-carboxylate: Has a pyrrolidine ring instead of a piperidine ring.
Properties
IUPAC Name |
ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-7-8-12(15-14-11)16-9-5-4-6-10(16)2/h7-8,10H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSBFVMIYIBPTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCCCC2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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